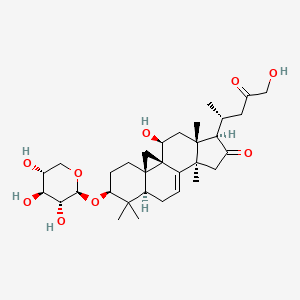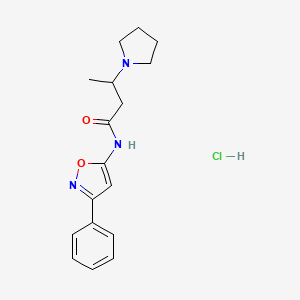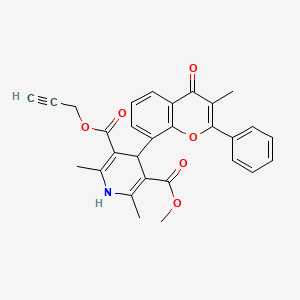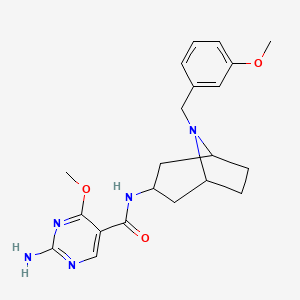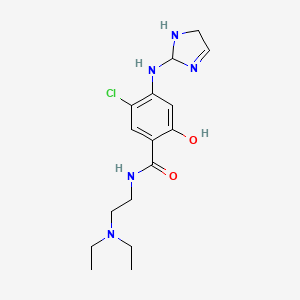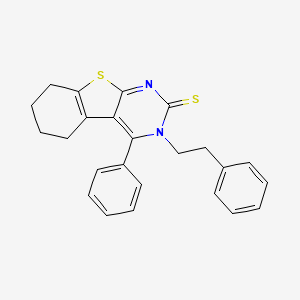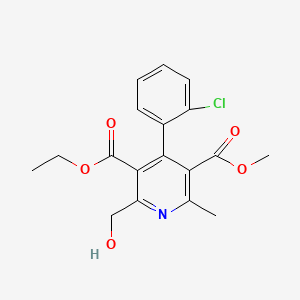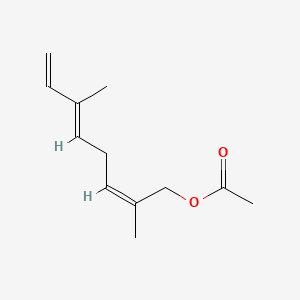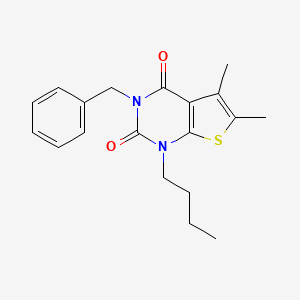
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)- is a heterocyclic compound that features a fused ring system combining thieno and pyrimidine moieties. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the thieno ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of substituents such as butyl, dimethyl, and phenylmethyl groups through alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate reactions and product isolation.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkyl halides, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives have diverse applications in scientific research, including:
Medicinal Chemistry: Potential use as therapeutic agents due to their biological activities.
Biological Studies: Investigation of their effects on biological systems.
Industrial Applications: Use in the synthesis of advanced materials or as intermediates in chemical production.
Mécanisme D'action
The mechanism of action of thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione derivatives involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA/RNA Interactions: Binding to nucleic acids and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno(3,2-d)pyrimidine Derivatives: Similar fused ring systems with different substitution patterns.
Pyrimidine-2,4-dione Derivatives: Compounds with similar core structures but lacking the thieno ring.
Uniqueness
Thieno(2,3-d)pyrimidine-2,4(1H,3H)-dione, 1-butyl-5,6-dimethyl-3-(phenylmethyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
203808-40-6 |
|---|---|
Formule moléculaire |
C19H22N2O2S |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
3-benzyl-1-butyl-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H22N2O2S/c1-4-5-11-20-18-16(13(2)14(3)24-18)17(22)21(19(20)23)12-15-9-7-6-8-10-15/h6-10H,4-5,11-12H2,1-3H3 |
Clé InChI |
JNYQAPXBNYFAHF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C(=C(S2)C)C)C(=O)N(C1=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


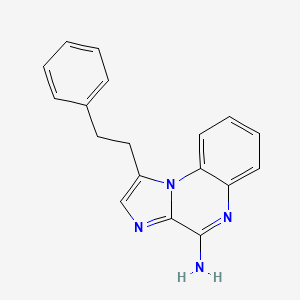
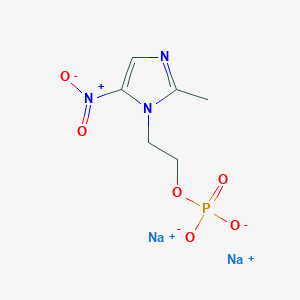
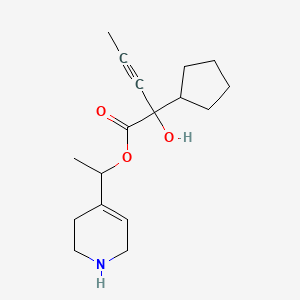

![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)

